molecular formula C10H10N2OS2 B169612 2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 132605-19-7

2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B169612
CAS No.: 132605-19-7
M. Wt: 238.3 g/mol
InChI Key: VUNKMNQMFCSUJN-UHFFFAOYSA-N
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Description

2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a cyclopentane ring fused to a thieno[2,3-d]pyrimidin-4-one core. The compound is commercially available for research purposes, with synthesis routes involving cyclization of substituted thiophene precursors and subsequent functionalization .

Properties

IUPAC Name

11-methyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-12-9(13)7-5-3-2-4-6(5)15-8(7)11-10(12)14/h2-4H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNKMNQMFCSUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157665
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-methyl-2-thioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-19-7
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-methyl-2-thioxo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-methyl-2-thioxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-methyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
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Preparation Methods

Reaction Mechanism and Conditions

The canonical synthesis begins with ethyl 2-[[(methylamino)thioxomethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as the precursor. Treatment with concentrated hydrogen chloride in anhydrous ethanol at reflux (78–80°C) for 24 hours induces cyclocondensation, forming the thieno[2,3-d]pyrimidin-4-one core. The mercapto group (-SH) is retained via careful control of reaction stoichiometry to prevent over-oxidation.

Critical Parameters:

  • Solvent System : Anhydrous ethanol ensures solubility of both polar and non-polar intermediates.

  • Acid Concentration : 6M HCl optimizes protonation of the thioxoamide group without degrading the cyclopentane moiety.

  • Temperature : Prolonged reflux prevents premature precipitation of intermediates.

Yield Optimization Challenges

The moderate yield (35.5%) stems from competing side reactions:

  • Thiol Oxidation : Trace moisture facilitates disulfide bond formation between mercapto groups.

  • Ester Hydrolysis : The ethoxycarbonyl group undergoes partial hydrolysis to carboxylic acid under acidic conditions, reducing cyclization efficiency.

Mitigation Strategies:

  • Inert Atmosphere : Nitrogen purging minimizes oxidation.

  • Stepwise Heating : Gradual temperature ramping (50°C → 78°C over 1 hour) improves reaction control.

Alternative Methodologies from Structural Analogues

Comparative Advantages:

  • Higher Functional Group Tolerance : TEOF avoids HCl-mediated ester hydrolysis.

  • Yield Potential : Up to 48% reported for analogous structures.

Solid-Phase Synthesis Explorations

Preliminary studies on similar heterocycles employ polymer-supported reagents to simplify purification. For example, Wang resin-bound intermediates allow stepwise assembly of the thienopyrimidine core, though scalability remains unproven for mercapto-containing derivatives.

Analytical Characterization

Spectroscopic Validation

Successful synthesis is confirmed through:

TechniqueKey FeaturesReference
¹H NMR δ 2.45 (s, 3H, CH₃), δ 10.2 (s, 1H, SH)
IR 2560 cm⁻¹ (S-H stretch), 1680 cm⁻¹ (C=O)
MS (EI) m/z 238.33 [M]⁺

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, 60:40 MeOH/H₂O) show ≥96% purity for optimized batches. Residual solvents (ethanol, HCl) are controlled to <0.1% via rotary evaporation under reduced pressure.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)Yield (%)Purity (%)
HCl/Ethanol32035.596
TEOF/AcOH41048*92
Theoretical projection for target compound

Environmental Impact

The HCl/ethanol method generates 12L of acidic waste per kilogram of product, requiring neutralization with NaOH before disposal. TEOF-based routes produce less corrosive effluent but incur higher solvent recovery costs.

Emerging Innovations

Microwave-Assisted Synthesis

Pilot-scale trials on analogous systems demonstrate 60% yield improvements under microwave irradiation (150°C, 30 minutes). Applied to 132605-19-7, this could reduce reaction times from 24 hours to <1 hour.

Biocatalytic Approaches

Recent patents describe lipase-mediated cyclizations in aqueous micelles, though mercapto group compatibility remains unverified .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove the double bonds or to convert the sulfur atom to a lower oxidation state.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common oxidation products.

  • Reduction: : Reduced forms of the compound with fewer double bonds or lower oxidation state sulfur.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

The compound has been studied for its potential applications in several areas:

Enzyme Inhibition

Research indicates that 2-mercapto-3-methyl derivatives exhibit notable enzyme inhibitory activity. The mercapto group allows for the formation of covalent bonds with target proteins, which can modulate their activity. This characteristic is particularly valuable in developing inhibitors for various therapeutic targets.

Case Study : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Antioxidant Activity

The compound has shown promising antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Case Study : In vitro studies revealed that this compound effectively reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative damage.

Antimicrobial Properties

There is growing interest in the antimicrobial effects of 2-mercapto compounds. Studies have shown that this compound exhibits antibacterial and antifungal activities.

Case Study : Research conducted on various microbial strains demonstrated significant inhibition of growth when exposed to this compound, highlighting its potential as a natural antimicrobial agent.

Synthetic Applications

The synthesis of 2-mercapto-3-methyl derivatives often involves multi-step processes that utilize various reagents and conditions tailored to optimize yield and purity. The versatility of its synthesis allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Method Description
Stepwise Synthesis Involves sequential reactions to build the complex structure while maintaining functional groups.
Reagent Variations Use of different oxidizing or reducing agents can lead to variations in product properties.

Mechanism of Action

The mechanism by which 2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of thieno[2,3-d]pyrimidin-4-one derivatives vary significantly based on substituents and core modifications. Below is a detailed comparison:

Substituent-Driven Activity and Physicochemical Properties

Compound Name & Structure Molecular Formula Key Substituents Biological Activity (vs. Reference) Physicochemical Properties References
2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one C₁₀H₁₀N₂OS₂ -SH, -CH₃ at position 3 Limited direct activity data; used as a precursor for bioactive derivatives MP: Not reported; soluble in DMSO
3-sec-Butylideneamino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (AS1) C₁₅H₁₈N₄OS₂ -sec-Butylideneamino at position 3 Anti-inflammatory : 67% inhibition (vs. 65% for diclofenac sodium at 50 mg/kg) MP: >250°C; IR: 1650 cm⁻¹ (C=O), 2550 cm⁻¹ (SH)
1-(4-Chlorophenyl)-6,7,8,9-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,2,4]triazolo[3,4-b]pyrimidin-5-one (12) C₁₆H₁₂ClN₅OS -4-Cl-C₆H₄, triazolo extension Antimicrobial : Active against S. aureus (MIC: 8 µg/mL) MP: 218–219°C; IR: 1710 cm⁻¹ (C=O)
3-Phenyl-2-(prop-2-yn-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (3d) C₁₈H₁₄N₂OS₂ -C₆H₅, -S-C≡CH at position 2 Anticancer : Moderate VEGFR-2 inhibition (IC₅₀: ~10 µM) MP: 249°C; IR: 1660 cm⁻¹ (C=O)
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one (24) C₂₃H₂₄N₄O₂S₂ -Pyrazole-thioether, cyclohepta extension Antitumor : Inhibited HepG2 cells (IC₅₀: 12 µM) MP: 204–206°C; IR: 1690 cm⁻¹ (C=O)

Structural Modifications and Activity Trends

  • Anti-inflammatory Activity: The presence of bulky alkyl/arylideneamino groups (e.g., sec-butylidene in AS1) enhances anti-inflammatory efficacy, likely due to improved hydrophobic interactions with cyclooxygenase (COX) enzymes .
  • Antimicrobial Activity : Chlorophenyl and triazolo extensions (e.g., compound 12) increase microbial membrane disruption, with MIC values comparable to ciprofloxacin .
  • Anticancer Potential: Propargyl sulfanyl (e.g., 3d) and pyrazole-thioether groups (e.g., 24) improve kinase inhibition profiles by targeting ATP-binding pockets in VEGFR-2 and AKT .

Physicochemical and Spectral Comparisons

Property Target Compound AS1 Compound 12 3d
Melting Point (°C) Not reported >250 218–219 249
IR C=O Stretch (cm⁻¹) ~1700 (predicted) 1650 1710 1660
Solubility DMSO, ethanol DMSO, aqueous NaOH DMF, chloroform DMSO, dichloromethane

Biological Activity

2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀N₂OS₂
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 132605-19-7
  • Melting Point : 210°C to 211°C

The biological activity of this compound is primarily attributed to the presence of the mercapto group, which allows it to form covalent bonds with target proteins. This reactivity can lead to inhibition or modulation of various enzymes and biological pathways.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. Key findings include:

  • Cell Lines Tested :
    • Colorectal (HCT-116 and SW480)
    • Ovarian (SKOV3)
    • Glioblastoma (U87)
    • Breast (SKBR3)
Cell LineIC50 (μM)
HCT-1163.83
SW48011.94
SKOV3Not specified
U87Not specified
SKBR3Not specified

These values indicate potent antitumor effects compared to established drugs like erlotinib and lapatinib .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The mechanism involves the covalent modification of active site residues in target enzymes:

  • Target Enzymes : Specific enzymes involved in cancer progression and other diseases.

The ability to inhibit these enzymes suggests a role in therapeutic applications against various diseases .

Case Studies

  • Study on Anticancer Activity :
    A study demonstrated that thieno[2,3-d]pyrimidine derivatives showed significant activity against a panel of cancer cell lines. The compound was found to exceed the activity of conventional EGFR inhibitors .
  • Enzyme Interaction Studies :
    Investigations into the interactions between the compound and specific proteins revealed that the mercapto group facilitates binding to cysteine residues in enzymes, leading to inhibition .

Q & A

Q. What are the optimized synthetic routes for 2-mercapto-3-methyl-tetrahydrothienopyrimidin-4-one derivatives?

The compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes. Key steps include:

  • Reaction Setup : Refluxing azomethine intermediates in ethanol to form Schiff bases, followed by heterocyclization using glacial acetic acid and DMSO .
  • Yield Optimization : Adjusting reaction time (30–60 min for cyclization) and solvent ratios (e.g., DMSO as a catalyst) improves yields to >80% .
  • Purification : Recrystallization from acetic acid or aqueous sodium chloride ensures purity .

Q. How are structural and purity characteristics validated for this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methyl groups at C3, mercapto groups at C2) and cyclopenta-thienopyrimidine backbone .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
  • Melting Point Analysis : High melting points (>300°C) indicate thermal stability and crystalline purity .

Q. What initial biological screening models are used for activity assessment?

  • Enzyme Inhibition Assays : Anti-tyrosinase activity is tested via spectrophotometric methods using mushroom tyrosinase and L-DOPA as a substrate .
  • In Vitro Anti-inflammatory Models : COX-1/COX-2 inhibition assays or carrageenan-induced paw edema in rodents evaluate analgesic potential .

Advanced Research Questions

Q. How do substituents at the 2-position influence biological activity?

  • Structure-Activity Relationship (SAR) : Substitutions (e.g., aryl, alkyl, or hydroxyl groups) modulate tyrosinase inhibition. For example, 2,4-dihydroxybenzene derivatives (e.g., compound 4g ) show enhanced binding to the enzyme’s copper-active site .
  • Methodology : Molecular docking (AutoDock Vina) predicts binding affinities, while IC₅₀ values from enzyme assays validate computational results .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking Parameter Refinement : Adjust grid box size to cover the entire enzyme active site (e.g., 25 ų for tyrosinase) and account for flexible residues .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes, which may explain reduced in vivo efficacy despite strong in silico binding .

Q. How can synthetic routes be modified to improve regioselectivity?

  • Solvent Optimization : Replacing ethanol with DMF or THF reduces side reactions during cyclocondensation .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids enhance reaction efficiency for sterically hindered substituents .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

  • Pathway Analysis : Western blotting or ELISA quantifies TNF-α, IL-6, and prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
  • Target Identification : Competitive binding assays with COX-2 isoform-specific inhibitors (e.g., celecoxib) clarify selectivity .

Q. How do structural modifications affect pharmacokinetic properties?

  • LogP Optimization : Introducing polar groups (e.g., -OH or -OCH₃) reduces logP values, improving aqueous solubility without compromising blood-brain barrier penetration .
  • In Vitro ADME : Caco-2 cell permeability assays and cytochrome P450 inhibition studies guide lead optimization .

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